Heparin Neutralization Potency: 1.1–2.0× Protamine Sulfate by Weight
In the context of reversing unfractionated heparin anticoagulation, hexadimethrine bromide demonstrates 1.1- to 2.0-fold greater potency than protamine sulfate on a weight basis [1]. This potency advantage is further amplified when neutralizing dermatan sulfate (DS): in human plasma, hexadimethrine bromide was approximately 3× more active than protamine sulfate on a weight basis (1.5 µg hexadimethrine bromide inhibits 1 µg DS) [2]. In a functional endogenous thrombin potential (ETP) assay, hexadimethrine bromide completely neutralized high-dose heparin (3 IU/mL) at equivalent concentration without affecting ETP parameters even at twofold excess, whereas protamine could only partially reverse heparin-induced hypocoagulability under identical conditions [3].
| Evidence Dimension | Heparin neutralization potency |
|---|---|
| Target Compound Data | 1.1–2.0× protamine potency; 1.5 µg neutralizes 1 µg dermatan sulfate |
| Comparator Or Baseline | Protamine sulfate (baseline potency = 1.0×; 6 µg PS neutralizes only ~50% of 1 µg DS in vivo) |
| Quantified Difference | 1.1–2.0× greater potency for unfractionated heparin; ~3× greater for dermatan sulfate neutralization |
| Conditions | Cardiac anesthesia clinical comparison; human plasma in vitro; rabbit DS neutralization model; endogenous thrombin potential (ETP) assay |
Why This Matters
Procurement of hexadimethrine bromide over protamine sulfate is justified when experimental or clinical protocols require complete neutralization of high heparin doses or dermatan sulfate, where protamine demonstrates incomplete reversal.
- [1] Spiess, B. D., & Kaplan, J. A. (2008). Essentials of Cardiac Anesthesia. Chapter: Hexadimethrine. Elsevier. View Source
- [2] RELATIVE ANTIHEPARIN POTENCY OF POLYBRENE AND PROTAMINE IN PATIENTS UNDERGOING EXTRACORPOREAL CIRCULATION. (2019). ScienceDirect. View Source
- [3] Influence of Heparin, Protamine and Polybrene on the Time Integral of Thrombin Generation (Endogenous Thrombin Potential). (1996). PubMed. View Source
